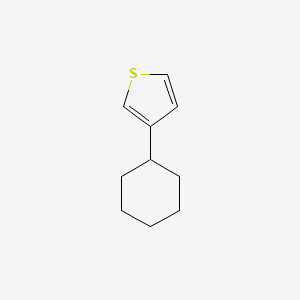

3-Cyclohexylthiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyclohexylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14S/c1-2-4-9(5-3-1)10-6-7-11-8-10/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGHYZEFIPLFAOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120659-35-0 | |

| Record name | Thiophene, 3-cyclohexyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120659-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30364026 | |

| Record name | 3-cyclohexylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120659-34-9 | |

| Record name | 3-cyclohexylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Cyclohexylthiophene: Properties, Synthesis, and Applications

Introduction: Unveiling 3-Cyclohexylthiophene

3-Cyclohexylthiophene is a substituted thiophene derivative that has garnered significant interest within the scientific community. As a fundamental building block, it serves as a crucial monomer for the synthesis of poly(3-alkylthiophenes) (P3ATs), a class of conducting polymers renowned for their applications in organic electronics.[1][2] The incorporation of the cyclohexyl group imparts unique solubility, processability, and morphological characteristics to the resulting polymers, making them highly suitable for devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.[2][3][4] This guide provides a comprehensive overview of the core properties, synthesis, characterization, and applications of 3-Cyclohexylthiophene, tailored for researchers and professionals in materials science and drug development.

Synthesis and Purification: Crafting the Monomer

The synthesis of 3-alkylthiophenes, including 3-Cyclohexylthiophene, is predominantly achieved through transition metal-catalyzed cross-coupling reactions.[5] The choice of synthetic route is critical as it dictates the yield, purity, and scalability of the process.

Dominant Synthetic Pathways

The most prevalent and effective methods for synthesizing 3-alkylthiophenes from 3-halothiophene precursors are Kumada, Suzuki, and Negishi cross-coupling reactions.[5]

-

Kumada Cross-Coupling: This reaction involves the coupling of a Grignard reagent (alkylmagnesium halide) with an organic halide, catalyzed by a nickel or palladium complex.[5][6] It is a direct and efficient one-step method for generating carbon-carbon bonds.[5] The reaction of 3-bromothiophene with cyclohexylmagnesium bromide in the presence of a nickel catalyst, such as [1,3-Bis(diphenylphosphino)propane]dichloro Nickel(II) (Ni(dppp)Cl2), is a common approach.[7][8] An important consideration is that the use of solvents like 2-methyl-tetrahydrofuran can significantly reduce the formation of dithienyl side-products, leading to nearly quantitative yields.[7]

-

Suzuki Cross-Coupling: This method utilizes an organoboron reagent (boronic acid or ester) and an organic halide, coupled in the presence of a palladium catalyst and a base. While it often requires an additional step to prepare the boronic acid, the Suzuki coupling is known for its high functional group tolerance.

-

Negishi Cross-Coupling: This pathway employs an organozinc reagent, which is coupled with an organic halide using a palladium or nickel catalyst.

The selection among these methods often depends on the availability of starting materials, desired scale, and tolerance for different functional groups.[5]

A Validating Workflow for Synthesis and Purification

A robust synthesis protocol includes self-validating steps to ensure the integrity of the final product.

Caption: A generalized workflow for the synthesis and validation of 3-Cyclohexylthiophene.

Following the reaction, purification is typically achieved by distillation or column chromatography.[6] The purity of the final product must be rigorously checked using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of 3-Cyclohexylthiophene is essential for its application.

Core Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄S | Generic |

| Molar Mass | 166.28 g/mol | Generic |

| Appearance | Colorless to pale yellow liquid | Generic |

| Boiling Point | ~235-237 °C at 760 mmHg | Varies by source |

| Density | ~1.00 g/mL at 25 °C | Varies by source |

| Refractive Index | ~1.53 | Varies by source |

Spectroscopic Fingerprint

Spectroscopic analysis provides the definitive identification of 3-Cyclohexylthiophene.

-

¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural confirmation. The spectrum will show characteristic signals for the protons on the thiophene ring and the cyclohexyl group. The thiophene protons typically appear as multiplets in the aromatic region (~6.8-7.2 ppm). The protons of the cyclohexyl group will be observed in the aliphatic region (~1.2-2.8 ppm). It's important to note that complex splitting patterns can arise due to strong coupling effects between adjacent methylene groups in the alkyl chain.[9]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing distinct peaks for each carbon environment in the molecule.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 166).

Reactivity and Polymerization

The chemical reactivity of 3-Cyclohexylthiophene is centered around the thiophene ring, which can undergo various reactions, most notably polymerization.

Key Reactive Sites

The thiophene ring has specific positions that are susceptible to electrophilic substitution and metalation, which are crucial for polymerization.

Caption: Reactive α-positions (C2 and C5) on the 3-Cyclohexylthiophene ring.

Polymerization to Poly(3-cyclohexylthiophene)

3-Cyclohexylthiophene serves as a monomer for the synthesis of poly(3-cyclohexylthiophene), a key material in organic electronics. The polymerization typically proceeds via methods that ensure a high degree of regioregularity (head-to-tail coupling), which is critical for the polymer's electronic properties.[8]

-

Grignard Metathesis (GRIM) Polymerization: This is a widely used method for producing highly regioregular poly(3-alkylthiophenes).[1][2] The process involves the formation of a Grignard reagent from a dihalo-3-alkylthiophene monomer, followed by nickel-catalyzed polymerization.[10] This "living" polymerization method allows for good control over the polymer's molecular weight.[1][11]

-

Oxidative Polymerization: Chemical oxidative polymerization, often using ferric chloride (FeCl₃), is another route to synthesize poly(3-alkylthiophenes).[12][13]

The resulting polymer, poly(3-cyclohexylthiophene), is a p-type semiconducting material.[14] Its properties, such as charge carrier mobility and light absorption, are highly dependent on the regioregularity and molecular weight of the polymer chains.[3][15]

Applications in Research and Development

The unique properties of 3-Cyclohexylthiophene and its corresponding polymer make them valuable in several high-technology fields.

-

Organic Electronics: Poly(3-alkylthiophenes), derived from monomers like 3-Cyclohexylthiophene, are extensively used in organic field-effect transistors (OFETs), organic photovoltaic (OPV) cells, and organic light-emitting diodes (OLEDs).[1][2] The cyclohexyl side chain enhances solubility in organic solvents, facilitating solution-based processing techniques like spin coating and inkjet printing.[3]

-

Drug Development and Bioelectronics: While less common, thiophene derivatives are explored in medicinal chemistry for their diverse biological activities. Furthermore, the biocompatibility and semiconducting properties of polymers like poly(3-hexylthiophene) have led to their use in bioelectronic applications, such as biosensors and platforms for tissue engineering.[14]

Detailed Experimental Protocols

Protocol: Nickel-Catalyzed Kumada Coupling for 3-Cyclohexylthiophene Synthesis

-

Materials: 3-Bromothiophene, Magnesium turnings, Iodine (crystal), Cyclohexyl bromide, [1,3-Bis(diphenylphosphino)propane]dichloro Nickel(II) (Ni(dppp)Cl₂), Anhydrous Tetrahydrofuran (THF) or 2-Methyl-THF, Diethyl ether, Saturated aqueous NH₄Cl solution, Anhydrous MgSO₄.

-

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add magnesium turnings. Add a small crystal of iodine and gently warm to activate the magnesium.

-

Add a solution of cyclohexyl bromide in anhydrous THF dropwise to the magnesium turnings. Maintain a gentle reflux. After the addition is complete, continue to stir until the magnesium is consumed.

-

Coupling Reaction: In a separate flame-dried flask, dissolve 3-bromothiophene and a catalytic amount of Ni(dppp)Cl₂ in anhydrous THF.

-

Cool the 3-bromothiophene solution to 0 °C in an ice bath.

-

Slowly add the prepared cyclohexylmagnesium bromide solution to the cooled 3-bromothiophene solution via cannula.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

-

Validation: Confirm the structure and purity of the product using GC-MS and ¹H NMR.

-

Protocol: Characterization by ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve a small amount (~5-10 mg) of the purified 3-Cyclohexylthiophene in deuterated chloroform (CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).

-

Data Analysis:

-

Identify the signals corresponding to the three thiophene protons (typically between δ 6.8 and 7.2 ppm).

-

Identify the signals for the methine proton and the ten methylene protons of the cyclohexyl group (typically between δ 1.2 and 2.8 ppm).

-

Integrate the peaks to confirm the proton ratios.

-

Analyze the coupling patterns to further confirm the structure.

-

Safety and Handling

Proper handling of 3-Cyclohexylthiophene and its precursors is crucial for laboratory safety.

-

General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood.[16][17] Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[16][17]

-

Hazards: 3-Alkylthiophenes may cause skin and eye irritation.[16] Inhalation of vapors should be avoided.[16] Many organosulfur compounds have a strong, unpleasant odor.[18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[17][19]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

3-Cyclohexylthiophene is a pivotal monomer in the field of organic electronics and materials science. Its synthesis, primarily through efficient cross-coupling reactions like the Kumada coupling, provides the foundation for producing high-performance conducting polymers. A comprehensive understanding of its physicochemical properties, spectroscopic signature, and reactivity is essential for its effective utilization in the development of advanced materials for electronic and biomedical applications. Adherence to rigorous synthesis, purification, and characterization protocols, coupled with stringent safety practices, will ensure the reliable and safe application of this versatile chemical building block.

References

- Inal, S., et al. (2017). Poly(3-hexylthiophene) nanostructured materials for organic electronics applications. Materials Science and Engineering: R: Reports, 121, 1-20.

- Ali, A. H., et al. (2018). Synthesis and Characterization of poly(3-hexylthiophene). Journal of Physics: Conference Series, 1003, 012079.

- McCullough, R. D., & Loewe, R. S. (1999). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Macromolecules, 32(20), 6856–6863.

- Babel, A., & Jenekhe, S. A. (2006). Improved process for the kumada coupling reaction. Google Patents. EP1836184B1.

- Lee, J. K., et al. (2011). Synthesis and Characterization of Poly(3-hexylthiophene)

-

ResearchGate. (n.d.). Poly(3-Hexylthiophene) Nanostructured Materials for Organic Electronics Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) 1 H NMR spectrum of poly(3-hexyl thiophene). (b) Solid state 13 C.... Retrieved from [Link]

- Promsawat, M., et al. (2022). Synthesis of Highly Conductive Poly(3-hexylthiophene)

- Catellani, M., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. The Journal of Physical Chemistry B, 121(38), 9014-9023.

- Gualandi, I., et al. (2023). Poly(3-hexylthiophene) as a versatile semiconducting polymer for cutting-edge bioelectronics.

-

ResearchGate. (n.d.). The Synthesis of Conjugated Polythiophenes by Kumada Cross-Coupling. Retrieved from [Link]

- Gila, A., et al. (2021).

- Saunders, M., et al. (1995). 3He NMR as a sensitive probe of fullerene reactivity: [2 + 2] photocycloaddition of 3-methyl-2-cyclohexenone to C70. Journal of the American Chemical Society, 117(29), 7726–7733.

-

Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

- Wang, Y., et al. (2016). Synthesis and Characterization of Polythiophene Derivatives with Different Alkyl Substitution Groups.

- McCullough, R. D., & Williams, S. P. (1999). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Carnegie Mellon University Research Showcase.

- Kim, D. H., et al. (2014). Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains. Polymers, 6(11), 2781-2796.

- Kim, H., et al. (2021). Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors. ACS Applied Materials & Interfaces, 13(27), 32087–32096.

-

Chemistry Stack Exchange. (2018). NMR spectrum of 3-hexylthiophene: why is the methyl group not a triplet?. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis of Highly Conductive Poly(3-hexylthiophene) by Chemical Oxidative Polymerization Using Surfactant Templates. Retrieved from [Link]

- Komuro, K., et al. (2017). Studies on the Properties of Poly(3-alkylthiophene) Copolymerized by a Small Amount of Thiophene Derivative Bearing a Cyclic Siloxane Moiety at the Side Chain. Bulletin of the Chemical Society of Japan, 90(8), 907-913.

- Tassone, C. J., et al. (2013). Controlled synthesis of poly(3-hexylthiophene) in continuous flow. Polymer Chemistry, 4(14), 3929-3934.

Sources

- 1. Poly(3-hexylthiophene) nanostructured materials for organic electronics applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. EP1836184B1 - Improved process for the kumada coupling reaction - Google Patents [patents.google.com]

- 8. chem.cmu.edu [chem.cmu.edu]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Controlled synthesis of poly(3-hexylthiophene) in continuous flow - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Highly Conductive Poly(3-hexylthiophene) by Chemical Oxidative Polymerization Using Surfactant Templates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Poly(3-hexylthiophene) as a versatile semiconducting polymer for cutting-edge bioelectronics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Characterization of Polythiophene Derivatives with Different Alkyl Substitution Groups | Scientific.Net [scientific.net]

- 16. downloads.ossila.com [downloads.ossila.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

Spectroscopic Fingerprinting of 3-Cyclohexylthiophene: A Technical Guide for Researchers

Introduction: The Significance of Spectroscopic Characterization

3-Cyclohexylthiophene is a heterocyclic organic compound of significant interest in the fields of materials science and drug development. As a substituted thiophene, it serves as a crucial building block for the synthesis of novel conjugated polymers, organic semiconductors, and pharmacologically active molecules. The precise characterization of this molecule is paramount for ensuring the purity, consistency, and desired functionality of these advanced materials and therapeutics. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy, provide a detailed "fingerprint" of the molecular structure, connectivity, and electronic properties of 3-cyclohexylthiophene. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 3-cyclohexylthiophene, offering field-proven insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Correlation

The unique spectral features of 3-cyclohexylthiophene arise from the interplay between its two constituent moieties: the aromatic thiophene ring and the aliphatic cyclohexyl group. Understanding this relationship is key to interpreting the spectroscopic data.

Caption: Molecular components of 3-cyclohexylthiophene.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The ¹H NMR spectrum of 3-cyclohexylthiophene is characterized by distinct signals corresponding to the protons on the thiophene ring and the cyclohexyl group.

Predicted ¹H NMR Spectral Data

Based on the analysis of structurally similar compounds, such as 3-hexylthiophene[1], and general principles of NMR spectroscopy, the predicted ¹H NMR spectrum of 3-cyclohexylthiophene in a deuterated solvent (e.g., CDCl₃) is summarized below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (Thiophene) | ~7.2-7.3 | Doublet of doublets | ~2.9, 4.9 |

| H-5 (Thiophene) | ~6.9-7.0 | Doublet of doublets | ~1.2, 4.9 |

| H-4 (Thiophene) | ~6.9-7.0 | Multiplet | |

| H-1' (Cyclohexyl) | ~2.7-2.9 | Multiplet | |

| H-2', H-6' (Cyclohexyl, axial) | ~1.7-1.9 | Multiplet | |

| H-2', H-6' (Cyclohexyl, equatorial) | ~1.6-1.8 | Multiplet | |

| H-3', H-4', H-5' (Cyclohexyl) | ~1.2-1.5 | Multiplet |

Expert Interpretation:

-

Thiophene Protons: The protons on the thiophene ring (H-2, H-4, and H-5) are expected to resonate in the aromatic region (δ 6.9-7.3 ppm). The exact chemical shifts are influenced by the electron-donating nature of the cyclohexyl group at the C-3 position. The coupling patterns (doublet of doublets and multiplets) arise from spin-spin coupling between adjacent protons on the ring.

-

Cyclohexyl Protons: The protons on the cyclohexyl ring appear in the aliphatic region (δ 1.2-2.9 ppm). The methine proton (H-1') directly attached to the thiophene ring is the most deshielded of the cyclohexyl protons due to the influence of the aromatic ring current. The remaining methylene protons of the cyclohexyl group will appear as a complex series of overlapping multiplets.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-cyclohexylthiophene in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 30-45°

-

Spectral width: 0-10 ppm

-

-

Data Processing: Apply a Fourier transform to the free induction decay (FID) and phase-correct the resulting spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Caption: Workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for 3-cyclohexylthiophene are based on established chemical shift ranges for thiophenes and cycloalkanes.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 (Thiophene) | ~145-148 |

| C-2 (Thiophene) | ~127-130 |

| C-5 (Thiophene) | ~124-126 |

| C-4 (Thiophene) | ~119-122 |

| C-1' (Cyclohexyl) | ~38-42 |

| C-2', C-6' (Cyclohexyl) | ~33-36 |

| C-3', C-5' (Cyclohexyl) | ~26-29 |

| C-4' (Cyclohexyl) | ~25-28 |

Expert Interpretation:

-

Thiophene Carbons: The carbon atoms of the thiophene ring resonate in the aromatic region (δ 119-148 ppm). The C-3 carbon, to which the cyclohexyl group is attached, is expected to be the most downfield signal due to the substituent effect.

-

Cyclohexyl Carbons: The sp³-hybridized carbons of the cyclohexyl ring appear in the upfield aliphatic region (δ 25-42 ppm). The chemical shifts are characteristic of a saturated carbocyclic system.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of 3-cyclohexylthiophene in 0.5-0.7 mL of CDCl₃.

-

Instrumentation: Use a 75 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Acquisition mode: Proton-decoupled

-

Number of scans: 512-1024 (or more, due to the low natural abundance of ¹³C)

-

Relaxation delay: 2-5 seconds

-

Spectral width: 0-160 ppm

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, with calibration against the solvent signal (CDCl₃ at δ 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted FTIR Absorption Bands

The FTIR spectrum of 3-cyclohexylthiophene is expected to show characteristic absorption bands for both the thiophene ring and the cyclohexyl group.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100 | C-H stretch | Aromatic (Thiophene) |

| 2925-2850 | C-H stretch | Aliphatic (Cyclohexyl) |

| ~1450 | C=C stretch | Aromatic (Thiophene) |

| 1445 | CH₂ bend | Aliphatic (Cyclohexyl) |

| ~840 | C-H out-of-plane bend | Aromatic (Thiophene) |

| ~780 | C-S stretch | Thiophene |

Expert Interpretation:

-

Aromatic C-H Stretch: The weak band around 3100 cm⁻¹ is characteristic of the C-H stretching vibrations of the thiophene ring.

-

Aliphatic C-H Stretch: The strong absorptions in the 2850-2925 cm⁻¹ region are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the cyclohexyl ring.

-

Thiophene Ring Vibrations: The C=C stretching vibrations of the thiophene ring typically appear around 1450 cm⁻¹. The C-S stretching vibration is expected to be observed in the fingerprint region, around 780 cm⁻¹.

-

Cyclohexyl Vibrations: The CH₂ bending (scissoring) vibration of the cyclohexyl group is typically observed around 1445 cm⁻¹.

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of liquid 3-cyclohexylthiophene between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve a small amount of the compound in a suitable solvent (e.g., CCl₄) and place it in a solution cell.

-

-

Instrumentation: Use a standard FTIR spectrometer.

-

Acquisition Parameters:

-

Scan range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

Data Processing: A background spectrum should be collected and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For 3-cyclohexylthiophene, the absorption of UV radiation promotes electrons from lower-energy molecular orbitals to higher-energy molecular orbitals within the thiophene ring.

Predicted UV-Vis Absorption Data

The UV-Vis spectrum of 3-cyclohexylthiophene in a non-polar solvent (e.g., hexane or cyclohexane) is expected to show a primary absorption band in the ultraviolet region. Based on data for similar 3-alkylthiophene monomers, the following is predicted:

-

λ_max: ~230-240 nm

Expert Interpretation:

This absorption band is attributed to a π → π* electronic transition within the conjugated π-system of the thiophene ring. The position of the maximum absorption (λ_max) is sensitive to the solvent polarity and the nature of the substituent on the thiophene ring. The cyclohexyl group, being an alkyl substituent, has a minor effect on the position of the λ_max compared to more electronically active groups.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of 3-cyclohexylthiophene in a UV-transparent solvent (e.g., hexane, ethanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at the λ_max.

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Acquisition Parameters:

-

Wavelength range: 200-400 nm

-

Scan speed: Medium

-

-

Data Processing: Record the spectrum and identify the wavelength of maximum absorbance (λ_max). A baseline correction should be performed using a cuvette containing only the solvent.

Caption: Workflow for UV-Vis analysis.

Conclusion: A Unified Spectroscopic Profile

The combination of NMR, FTIR, and UV-Vis spectroscopy provides a robust and comprehensive characterization of 3-cyclohexylthiophene. Each technique offers a unique and complementary perspective on the molecule's structure and properties. By understanding and applying the principles and data presented in this guide, researchers and scientists can confidently identify, purify, and utilize 3-cyclohexylthiophene in their respective fields, ensuring the integrity and success of their research and development endeavors.

References

- Satonaka, H., Abe, K., & Hirota, M. (1987). 13C NMR spectra of substituted 2-thiophenecarboxylic acid methyl esters and MNDO calculations. Magnetic Resonance in Chemistry, 25(10), 836-842.

- Bulman, M. J. (1969). A correlation between proton coupling constants and substituent electronegativity in 2-substituted thiophenes. Tetrahedron, 25(7), 1433-1437.

- He, Z., Kim, C. S., & Lee, J. K. (2014). Helical Poly(5-alkyl-2,3-thiophene)s: Controlled Synthesis and Structure Characterization. Journal of the American Chemical Society, 136(14), 5345–5354.

-

Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-Cyclohexylthiophene for Advanced Research and Drug Development

This guide provides a comprehensive technical overview of 3-Cyclohexylthiophene (CAS Registry Number: 120659-34-9), tailored for researchers, scientists, and professionals in the field of drug development. It delves into the compound's core properties, synthesis, safety protocols, and its strategic importance in medicinal chemistry.

Core Compound Identity and Physicochemical Properties

3-Cyclohexylthiophene is a substituted thiophene derivative that combines the aromatic, electron-rich thiophene ring with a non-polar, three-dimensional cyclohexyl group. This unique combination of a flat, aromatic system and a bulky, saturated ring imparts specific physicochemical characteristics that are of significant interest in the design of novel molecular entities.

CAS Registry Number: 120659-34-9[1][2]

Molecular Formula: C₁₀H₁₄S[3][4]

Molecular Weight: 166.28 g/mol [3][4]

Table 1: Physicochemical Properties of 3-Cyclohexylthiophene

| Property | Value | Source |

| Physical State | Colorless to Yellow to Orange clear liquid | [5] |

| Purity (GC) | >96.0% | [5] |

| Flash Point | 75 °C | [5] |

| Specific Gravity (20/20) | 1.04 | [5] |

| Refractive Index | 1.54 | [5] |

| Boiling Point | Not explicitly stated for 3-Cyclohexylthiophene, but for the related 3-Hexylthiophene: 298.78 °C at 760 mmHg | [6] |

| Solubility | Insoluble in water; soluble in common organic solvents like chloroform, toluene, and THF. | [7] |

| Sensitivity | Air and Heat Sensitive | [5] |

Strategic Importance in Medicinal Chemistry and Drug Discovery

The thiophene nucleus is a well-established "privileged pharmacophore" in medicinal chemistry.[8] Its bioisosteric relationship with the phenyl ring allows for its substitution in drug candidates to modulate potency, selectivity, and pharmacokinetic profiles.[8] The incorporation of a thiophene moiety can enhance a molecule's metabolic stability and binding affinity for its biological target.[8]

The cyclohexyl group, on the other hand, is a key three-dimensional (3D) building block in modern drug discovery.[9] Its conformational rigidity, compared to a linear alkyl chain, can reduce the entropic penalty upon binding to a protein, potentially leading to higher affinity. Furthermore, its 3D structure can provide more contact points with a protein's binding pocket compared to a flat aromatic ring.

The combination of these two moieties in 3-Cyclohexylthiophene makes it a valuable starting material for the synthesis of novel drug candidates with potentially improved pharmacological properties. Thiophene derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[10]

Synthesis of 3-Cyclohexylthiophene: A Practical Guide

The synthesis of 3-alkylthiophenes, including 3-Cyclohexylthiophene, is most commonly achieved through transition metal-catalyzed cross-coupling reactions. The two primary methods employed are the Kumada and Suzuki-Miyaura cross-coupling reactions, both of which utilize 3-bromothiophene as a readily available starting material.[11]

Kumada Cross-Coupling: A Robust Approach

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex.[7] This method is highly effective for the formation of carbon-carbon bonds.

Caption: Kumada Cross-Coupling for 3-Cyclohexylthiophene Synthesis

Experimental Protocol: Nickel-Catalyzed Kumada Coupling

Materials:

-

3-Bromothiophene

-

Cyclohexylmagnesium bromide (Grignard reagent)

-

[1,3-Bis(diphenylphosphino)propane]dichloro Nickel(II) (Ni(dppp)Cl₂) as the catalyst

-

Anhydrous tetrahydrofuran (THF) as the solvent

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), a solution of cyclohexylmagnesium bromide in anhydrous THF is prepared.

-

To this solution, 3-bromothiophene is added, followed by a catalytic amount of Ni(dppp)Cl₂.

-

The reaction mixture is stirred at room temperature or gentle reflux until the starting material is consumed (monitored by TLC or GC).

-

Upon completion, the reaction is carefully quenched with an aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate), and the organic layer is washed, dried, and concentrated.

-

The crude product is then purified by column chromatography to yield pure 3-Cyclohexylthiophene.

Suzuki-Miyaura Cross-Coupling: A Versatile Alternative

The Suzuki-Miyaura coupling reaction is another powerful method for C-C bond formation, which involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex.[12]

Caption: Suzuki-Miyaura Coupling for 3-Cyclohexylthiophene Synthesis

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

Materials:

-

3-Bromothiophene

-

Cyclohexylboronic acid or a corresponding boronate ester

-

A palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

A base (e.g., potassium carbonate or cesium carbonate)

-

A suitable solvent system (e.g., toluene/water or dioxane/water)

Procedure:

-

In a reaction vessel under an inert atmosphere, 3-bromothiophene, cyclohexylboronic acid, the palladium catalyst, and the base are combined in the solvent system.

-

The mixture is heated to reflux and stirred for several hours until the reaction is complete.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated under reduced pressure.

-

Purification of the crude product by column chromatography affords pure 3-Cyclohexylthiophene.

Safety, Handling, and Storage

A thorough understanding of the safety profile of 3-Cyclohexylthiophene is paramount for its safe handling in a laboratory setting.

Hazard Identification:

-

Classification: Combustible liquid.[1]

Table 2: GHS Hazard and Precautionary Statements for 3-Cyclohexylthiophene

| Category | Code | Statement | Source |

| Hazard | H227 | Combustible liquid | [1] |

| Precautionary | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [1] |

| Precautionary | P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | [1] |

| Precautionary | P370+P378 | In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish. | [1] |

| Precautionary | P403+P235 | Store in a well-ventilated place. Keep cool. | [1] |

| Precautionary | P501 | Dispose of contents/ container to an approved waste disposal plant. | [1] |

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Handling and Storage:

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Keep away from sources of ignition.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is recommended to store under an inert atmosphere (e.g., argon) due to its air and heat sensitivity.[5]

Caption: Risk Assessment Workflow for Handling 3-Cyclohexylthiophene

Conclusion

3-Cyclohexylthiophene is a valuable and versatile building block for medicinal chemistry and materials science. Its synthesis is well-established through robust cross-coupling methodologies. A comprehensive understanding of its physicochemical properties and adherence to strict safety protocols are essential for its effective and safe utilization in research and development. The strategic incorporation of the 3-cyclohexylthiophene moiety into novel molecular scaffolds holds promise for the discovery of new therapeutic agents with enhanced properties.

References

-

National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PubMed Central. Retrieved from [Link][8]

-

White Rose eTheses Online. (2024, October 21). Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synth. Retrieved from [Link][9]

-

Organic Syntheses. (n.d.). 3-bromothiophene. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications. (2025). Synthesis of thiophene and Their Pharmacological Activity. Retrieved from [Link][10]

-

Google Patents. (n.d.). Improved process for the kumada coupling reaction. Retrieved from [7]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link][12]

-

ResearchGate. (n.d.). The Synthesis of Conjugated Polythiophenes by Kumada Cross-Coupling. Retrieved from [Link][14]

-

PubMed Central. (n.d.). Therapeutic importance of synthetic thiophene. Retrieved from [Link][15]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link][16]

-

Impact Factor. (n.d.). Synthesis and Pharmacological Study of Thiophene Derivatives. Retrieved from [Link][17]

-

Royal Society of Chemistry. (2023, October 2). Tandem Kumada–Tamao catalyst-transfer condensation polymerization and Suzuki–Miyaura coupling for the synthesis of end-functionalized poly(3-hexylthiophene). Retrieved from [Link]

Sources

- 1. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. downloads.ossila.com [downloads.ossila.com]

- 5. EP1836184B1 - Improved process for the kumada coupling reaction - Google Patents [patents.google.com]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijprajournal.com [ijprajournal.com]

- 9. researchgate.net [researchgate.net]

- 10. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rose-hulman.edu [rose-hulman.edu]

- 12. fishersci.com [fishersci.com]

- 13. researchgate.net [researchgate.net]

- 14. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 15. impactfactor.org [impactfactor.org]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. Tandem Kumada–Tamao catalyst-transfer condensation polymerization and Suzuki–Miyaura coupling for the synthesis of end-functionalized poly(3-hexylthiophene) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Solubility Profile of 3-Cyclohexylthiophene: A Technical Guide for Researchers

Foreword: Navigating the Solubility Landscape of Novel Thiophene Derivatives

In the realms of pharmaceutical development and materials science, an intimate understanding of a compound's solubility is a cornerstone of innovation. For emerging molecules like 3-Cyclohexylthiophene, a derivative of the versatile thiophene scaffold, this understanding dictates everything from reaction kinetics and purification strategies to formulation and bioavailability. This technical guide provides a comprehensive exploration of the solubility of 3-Cyclohexylthiophene in common organic solvents. In the absence of extensive published quantitative data for this specific molecule, this document emphasizes the foundational principles of solubility, offers predictive insights based on physicochemical properties, and details a robust experimental protocol for researchers to determine precise solubility parameters in their own laboratories. Our objective is to empower scientists with the knowledge and methodology to confidently integrate 3-Cyclohexylthiophene into their research and development workflows.

Physicochemical Properties and Their Influence on Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be miscible.[1][2][3][4] To predict the solubility of 3-Cyclohexylthiophene, we must first dissect its molecular structure and resulting physicochemical characteristics.

1.1. Molecular Structure and Polarity

3-Cyclohexylthiophene is an aromatic heterocyclic compound. Its structure consists of a five-membered thiophene ring substituted with a non-polar cyclohexyl group at the 3-position.

-

Thiophene Ring: The thiophene ring itself is considered aromatic and possesses a degree of polarity due to the presence of the sulfur heteroatom, which introduces a dipole moment.

-

Cyclohexyl Group: The cyclohexyl substituent is a bulky, non-polar aliphatic ring.

The overall polarity of the 3-Cyclohexylthiophene molecule is a balance between the weakly polar thiophene ring and the non-polar cyclohexyl group. The significant non-polar character of the cyclohexyl moiety is expected to dominate, rendering the entire molecule largely non-polar or of very low polarity.

1.2. Intermolecular Forces

The primary intermolecular forces at play for 3-Cyclohexylthiophene are:

-

Van der Waals Forces (Dispersion Forces): These are the predominant forces due to the large, non-polar cyclohexyl group and the overall molecular size.

-

Dipole-Dipole Interactions: Weaker dipole-dipole interactions may occur due to the polarity of the thiophene ring.

-

Hydrogen Bonding: 3-Cyclohexylthiophene is not a hydrogen bond donor. It could potentially act as a very weak hydrogen bond acceptor via the sulfur atom, but this interaction is generally considered negligible.

Qualitative Solubility Profile in Common Organic Solvents

Based on the "like dissolves like" principle, we can predict the qualitative solubility of 3-Cyclohexylthiophene in a range of common organic solvents, categorized by their polarity.

Table 1: Predicted Qualitative Solubility of 3-Cyclohexylthiophene

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Cyclohexane, Toluene, Benzene | High | The non-polar nature of these solvents aligns well with the predominantly non-polar character of 3-Cyclohexylthiophene, facilitating strong van der Waals interactions. |

| Slightly Polar | Diethyl Ether, Tetrahydrofuran (THF) | Good to Moderate | These solvents have some polar character but are also significantly non-polar, allowing for favorable interactions with both the cyclohexyl and thiophene moieties. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Low | The stronger dipole-dipole interactions within these solvents may be less effectively overcome by the weaker interactions with the largely non-polar solute. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Very Low | The strong hydrogen bonding networks in these solvents would be significantly disrupted by the non-polar solute, making dissolution energetically unfavorable. |

| Aqueous | Water | Insoluble | The highly polar nature and extensive hydrogen bonding of water are incompatible with the non-polar 3-Cyclohexylthiophene. |

Quantitative Determination of Solubility: The Isothermal Shake-Flask Method

For precise and reliable solubility data, experimental determination is essential. The isothermal shake-flask method is a widely recognized and robust technique for measuring the solubility of a solid compound in a solvent.[5][6][7][8] This method is consistent with guidelines from regulatory bodies such as the OECD and EPA.[9][10]

3.1. Principle

An excess amount of the solid solute (3-Cyclohexylthiophene) is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined analytically.

3.2. Experimental Workflow

Caption: Isothermal Shake-Flask Method Workflow.

3.3. Detailed Step-by-Step Protocol

-

Preparation:

-

Add an excess amount of 3-Cyclohexylthiophene to a series of screw-capped vials. The excess should be sufficient to ensure that a solid phase remains after equilibration.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration plateaus.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete removal of solid particles, centrifuge the vials at a high speed or filter the supernatant through a chemically resistant syringe filter (e.g., PTFE) of a small pore size (e.g., 0.22 µm). It is critical to maintain the temperature during this step.

-

-

Analysis:

-

Carefully take a precise aliquot of the clear, saturated solution.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of 3-Cyclohexylthiophene in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy. A calibration curve prepared with known concentrations of 3-Cyclohexylthiophene is required.

-

-

Calculation:

-

Calculate the solubility of 3-Cyclohexylthiophene in the solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/100 mL, or mol/L.

-

3.4. Self-Validating System and Best Practices

-

Equilibrium Confirmation: As mentioned, it is crucial to confirm that equilibrium has been reached by analyzing samples at multiple time points (e.g., 24, 48, and 72 hours).

-

Multiple Replicates: Perform the experiment in at least triplicate for each solvent to ensure the reproducibility of the results.

-

Purity of Materials: Use high-purity 3-Cyclohexylthiophene and analytical grade solvents to avoid interferences.

-

Temperature Control: Maintain a constant and accurately recorded temperature throughout the experiment, as solubility is temperature-dependent.

Advanced Concepts: Hansen Solubility Parameters (HSP)

For a more nuanced prediction of solubility, Hansen Solubility Parameters (HSP) can be employed.[11][12] HSP theory decomposes the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Conclusion

3-Cyclohexylthiophene is predicted to be highly soluble in non-polar organic solvents, with decreasing solubility as the polarity of the solvent increases. For precise quantitative data, the isothermal shake-flask method provides a reliable and scientifically sound approach. By understanding the physicochemical properties of 3-Cyclohexylthiophene and employing rigorous experimental techniques, researchers can effectively harness this compound in their scientific endeavors.

References

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018). Retrieved from [Link]

-

The Hansen solubility parameters of the four solvents and P3HT at room... - ResearchGate. (n.d.). Retrieved from [Link]

-

Like Dissolves Like - Chemistry LibreTexts. (2024). Retrieved from [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC - NIH. (2020). Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Retrieved from [Link]

-

AIM: TO CARRY OUT THE QUALITATIVE TEST OF AROMATIC HYDROCARBON (BENZENE, TOLUENE AND NAPHTHALENE) Chapter. (n.d.). Retrieved from [Link]

-

The Experimental Determination of Solubilities - ResearchGate. (n.d.). Retrieved from [Link]

-

Solubility testing in accordance with the OECD 105 - FILAB. (n.d.). Retrieved from [Link]

-

Chemical Properties of Cyclohexene,3-cyclohexyl- (CAS 1808-09-9) - Cheméo. (n.d.). Retrieved from [Link]

-

Qualitative Analysis of Organic Compounds - Chemistry LibreTexts. (2024). Retrieved from [Link]

-

Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - RSC Publishing. (2025). Retrieved from [Link]

-

Using "like dissolves like" to predict solubility - YouTube. (2020). Retrieved from [Link]

-

HSP Basics | Practical Solubility Science - Prof Steven Abbott. (n.d.). Retrieved from [Link]

-

Automated Screening of Aqueous Compound Solubility in Drug Discovery. (n.d.). Retrieved from [Link]

-

Compound solubility measurements for early drug discovery | Computational Chemistry. (2022). Retrieved from [Link]

-

OECD GUIDELINE FOR THE TESTING OF CHEMICALS - European Commission's Food Safety. (2012). Retrieved from [Link]

-

Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews. (n.d.). Retrieved from [Link]

-

Identification of Organic Compound by Organic Qualitative Analysis - Institute of Science, Nagpur. (n.d.). Retrieved from [Link]

-

Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. (n.d.). Retrieved from [Link]

-

Qualitative Tests: Solubility and Density - YouTube. (2021). Retrieved from [Link]

-

OECD Guidelines for the Testing of Chemicals - Wikipedia. (n.d.). Retrieved from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.). Retrieved from [Link]

-

Like dissolves like: A first-principles theory for predicting liquid miscibility and mixture dielectric constant - PMC - PubMed Central. (2021). Retrieved from [Link]

-

Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents | Theoretical and Computational Chemistry | ChemRxiv | Cambridge Open Engage. (2025). Retrieved from [Link]

-

Chemical Properties of Thiophene, 3-methoxy- (CAS 17573-92-1) - Cheméo. (n.d.). Retrieved from [Link]

-

Solubility of Organic Compounds. (2023). Retrieved from [Link]

-

Hansen Solubility Parameters. (n.d.). Retrieved from [Link]

-

OECD GUIDELINES FOR TESTING CHEMICALS - Pure. (2009). Retrieved from [Link]

-

Solubility of selected aromatic compounds in water at 25 °C[13]. - ResearchGate. (n.d.). Retrieved from [Link]

-

Understanding 'Like Dissolves Like': The Chemistry of Solubility - Oreate AI Blog. (2025). Retrieved from [Link]

-

How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. (2025). Retrieved from [Link]

-

In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC - NIH. (n.d.). Retrieved from [Link]

-

Hansen solubility parameter - Wikipedia. (n.d.). Retrieved from [Link]

-

Why does like dissolve like? - YouTube. (2022). Retrieved from [Link]

-

OECD 105 - Water Solubility - Situ Biosciences. (n.d.). Retrieved from [Link]

-

Introduction to the Hansen Solubility Parameters 5381 2019 - YouTube. (2019). Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Understanding 'Like Dissolves Like': The Chemistry of Solubility - Oreate AI Blog [oreateai.com]

- 4. youtube.com [youtube.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. bioassaysys.com [bioassaysys.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. filab.fr [filab.fr]

- 10. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 11. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 12. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 13. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

A Technical Guide to the Early Studies and Discovery of 3-Alkylthiophenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the foundational research that led to the discovery and understanding of 3-alkylthiophenes and their subsequent polymerization. We delve into the historical context of thiophene chemistry, tracing the evolution of synthetic methodologies from early monomer preparations to the watershed development of regioregular polymerization techniques. This document elucidates the critical challenge of regiochemistry and details the pioneering cross-coupling methods—including the McCullough, Rieke, and Grignard Metathesis (GRIM) polymerizations—that unlocked the potential of poly(3-alkylthiophenes) as soluble, processable, and highly conductive materials. Key characterization techniques that were instrumental in correlating molecular structure to electronic properties are examined, providing field-proven insights into the causality behind experimental choices. This guide serves as an authoritative resource, grounded in seminal literature, for professionals seeking to understand the origins and core principles of this vital class of organic materials.

Introduction: The Genesis of Thiophene Chemistry

The story of 3-alkylthiophenes begins with the discovery of their parent heterocycle, thiophene, by Victor Meyer in 1882. Initially identified as a contaminant in benzene derived from coal tar, thiophene's structural similarity to benzene immediately sparked significant scientific interest. Early research focused on understanding its aromatic character and reactivity, which mirrored that of benzene in many respects. However, the true potential of thiophene chemistry began to unfold with the introduction of functional groups onto the thiophene ring.

The addition of alkyl chains, specifically at the 3-position, was a pivotal development. This structural modification was driven by the pursuit of new organic materials with tunable properties. The primary motivation behind synthesizing 3-alkylthiophenes was to create soluble and processable versions of polythiophene.[1][2][3] Unsubstituted polythiophene is an intractable, insoluble solid, which severely limited its practical application.[1] Researchers hypothesized that the flexible alkyl side chains would disrupt intermolecular packing just enough to render the resulting polymers soluble in common organic solvents, thereby enabling their use in a new generation of electronic and photonic devices.[3][4] This hypothesis proved correct and catalyzed decades of research into the synthesis, characterization, and application of what would become one of the most important classes of conducting polymers.

Chapter 1: Foundational Syntheses of 3-Alkylthiophene Monomers

The journey to functional polymers began with the fundamental challenge of synthesizing the 3-alkylthiophene monomers themselves. Early organic chemists devised several routes, often relying on classical cyclization and substitution reactions.

One of the earliest documented methods for creating a simple 3-alkylthiophene was the dry fusion of a salt of methylsuccinic acid with phosphorus trisulfide.[5] While historically significant, this method was often low-yielding and lacked general applicability for a range of alkyl substituents. A more versatile and enduring approach involved the application of organometallic reagents. The development of Grignard and organolithium chemistry provided a powerful toolkit for forming carbon-carbon bonds, enabling the direct alkylation of the thiophene ring.

A common strategy involved the selective halogenation of the thiophene ring, followed by a coupling reaction. For instance, 3-bromothiophene became a crucial intermediate for accessing a wide variety of 3-substituted thiophenes.[6]

Caption: Early synthetic workflow for 3-alkylthiophene monomers.

Experimental Protocol: Synthesis of 3-Bromothiophene

This protocol is a representative example of a key step in early monomer synthesis: the preparation of a halogenated intermediate suitable for cross-coupling.

-

Reaction Setup: A three-necked flask is fitted with a reflux condenser, a dropping funnel, and a mechanical stirrer.

-

Bromination: Thiophene is dissolved in a suitable solvent like chloroform or acetic acid.[7]

-

Reagent Addition: N-Bromosuccinimide (NBS) is added portion-wise to the solution at room temperature. The reaction is often exothermic and may require cooling to maintain control.

-

Reaction Monitoring: The reaction is stirred overnight. Progress can be monitored by gas chromatography (GC) to ensure complete consumption of the starting material.

-

Workup: The reaction mixture is washed with water and a dilute solution of sodium thiosulfate to quench any remaining bromine. The organic layer is separated, washed with sodium bicarbonate solution, and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation under reduced pressure to yield pure 3-bromothiophene.[6]

Chapter 2: The Polymer Challenge: Regiochemistry

The polymerization of an asymmetric monomer like 3-alkylthiophene introduces a significant structural complexity: regiochemistry.[7][8] When two monomers couple, there are three possible orientations for the linkage between the 2- and 5-positions of the thiophene rings.[2]

-

Head-to-Tail (HT): The 2-position of one monomer links to the 5-position of the next.

-

Head-to-Head (HH): The 2-position of one monomer links to the 2-position of the next.

-

Tail-to-Tail (TT): The 5-position of one monomer links to the 5-position of the next.

Polymers containing a random mixture of these couplings are termed regioirregular .[2] The presence of HH couplings is particularly detrimental. The steric clash between adjacent alkyl side chains in an HH linkage forces the thiophene rings to twist out of plane.[2] This twisting breaks the π-orbital overlap between rings, effectively shortening the conjugated pathway and severely diminishing the material's desirable electronic and optical properties.[2]

In contrast, a polymer composed exclusively of HT couplings is termed regioregular .[2] This arrangement minimizes steric hindrance, allowing the polymer backbone to adopt a planar conformation.[2] This planarity maximizes π-conjugation, leading to materials with high electrical conductivity, strong light absorption, and superior device performance.[2][7] The quest for a synthetic method that could produce purely regioregular poly(3-alkylthiophenes) (PATs) became the central goal of the field.

Caption: Regiochemical couplings in poly(3-alkylthiophene).

Chapter 3: Pioneering Regioregular Polymerization Methods

The breakthrough in controlling regiochemistry came from the application and refinement of transition-metal-catalyzed cross-coupling reactions. Several key methodologies emerged, each representing a significant step forward.

Oxidative Polymerization

One of the earliest and simplest methods for polymerizing 3-alkylthiophenes was oxidative coupling using catalysts like iron(III) chloride (FeCl₃).[1][4] In this process, the monomer is treated with a stoichiometric amount of FeCl₃, which is believed to generate radical cations that then couple.[1][9]

-

Causality: The primary advantage of this method was its simplicity and the use of an inexpensive catalyst.[4] However, the highly reactive nature of the radical cation intermediates provided very little control over the coupling positions, resulting in largely regioirregular polymers with a high density of HH defects.[9] While historically important, this method was quickly superseded by more controlled techniques.

The McCullough Method

The first true synthesis of highly regioregular, head-to-tail coupled PATs was reported by McCullough and Lowe in 1992.[2] This method was a landmark achievement that transformed the field.

-

Mechanism: The synthesis begins with the selective metallation of 2-bromo-3-alkylthiophene. Treatment with a strong, sterically hindered base like lithium diisopropylamide (LDA) at cryogenic temperatures (-78 °C) selectively removes the proton at the 5-position. This is followed by transmetalation with magnesium bromide etherate to form a stable Grignard reagent, 2-bromo-5-(bromomagnesio)-3-alkylthiophene. This specific organometallic intermediate is then polymerized using a nickel catalyst, typically Ni(dppp)Cl₂ (dppp = 1,3-bis(diphenylphosphino)propane), via a Kumada cross-coupling mechanism.[2][7]

-

Causality: The use of cryogenic temperatures is critical. At higher temperatures, the lithiated intermediate can undergo halogen-metal exchange, scrambling the positions and leading to a mixture of regioisomers.[7] By maintaining a low temperature, the specific 5-lithiated intermediate is locked in, ensuring that the subsequent polymerization proceeds almost exclusively in a head-to-tail fashion.

Caption: The McCullough method for regioregular HT-PAT synthesis.

The Rieke Method

Shortly after McCullough's discovery, Chen and Rieke described an alternative route to HT-PATs using highly reactive "Rieke Zinc" (Zn*).[2]

-

Mechanism: This method starts with 2,5-dibromo-3-alkylthiophene. The highly activated Rieke Zinc undergoes a selective oxidative addition into the C-Br bond at the 5-position, which is less sterically hindered. This forms a 2-bromo-5-(bromozincio)-3-alkylthiophene intermediate that can then be polymerized with a nickel or palladium catalyst.[2][10]

-

Causality: The key to this method's success is the high reactivity and regioselectivity of the Rieke metal. It provides a more direct route to a functionalized monomer for polymerization compared to the low-temperature lithiation required in the McCullough method.

The GRIM (Grignard Metathesis) Method

In 1999, the McCullough group introduced the Grignard Metathesis (GRIM) method, which offered a more practical, cost-effective, and scalable route to high-quality HT-PATs.[2][7][8]

-

Mechanism: The GRIM method also starts with 2,5-dibromo-3-alkylthiophene. This monomer is treated with one equivalent of a simple alkyl Grignard reagent (e.g., methylmagnesium bromide).[11] A magnesium-halogen exchange (metathesis) occurs, producing a mixture of two regioisomeric Grignard intermediates: 2-bromo-3-alkyl-5-bromomagnesiothiophene (the desired "head") and 2-bromomagnesio-3-alkyl-5-bromothiophene (the "tail").[8][12] Surprisingly, when a catalytic amount of Ni(dppp)Cl₂ is added to this mixture, the polymerization proceeds to give a highly regioregular HT-PAT (>95% HT).[7][8]

-

Causality: The origin of the high regioselectivity was a subject of intense study. It was found that the nickel catalyst selectively couples the more reactive "head" Grignard isomer.[7] While an isomeric mixture of monomers exists, the catalytic cycle favors the pathway that leads to the thermodynamically more stable, sterically less hindered HT-coupled polymer chain.[7][8] This method avoids cryogenic temperatures and expensive reagents, making it a preferred method for large-scale synthesis.[7][13]

Chapter 4: Early Characterization and Structure-Property Insights

The synthesis of regioregular PATs was paralleled by the development of characterization techniques to verify their structure and understand their enhanced properties.

| Property | Regioirregular PAT | Regioregular HT-PAT | Rationale for Difference |

| ¹H NMR (Aromatic) | Complex, broad multiplet | Sharp singlet (~6.98 ppm) | In HT-PATs, all aromatic protons are in the same chemical environment. HH/TT defects create multiple environments, leading to complex spectra. |

| UV-Vis λmax (in solution) | ~430-450 nm | >500 nm | The planar backbone of HT-PATs allows for extended π-conjugation, which lowers the HOMO-LUMO gap and red-shifts the absorption maximum.[14] |

| Photoluminescence | Weak, broad emission | Sharper, red-shifted emission | The ordered structure of HT-PATs leads to more defined emissive states.[14][15] |

| Solubility | Generally good | Can be lower | The planar structure of HT-PATs promotes intermolecular π-stacking and aggregation, which can reduce solubility in some solvents.[16] |

| Crystallinity (by DSC/XRD) | Amorphous or low | Semicrystalline | The linear, defect-free structure allows for efficient packing into ordered lamellar structures, which can be observed by XRD.[4][14] |

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy became the gold standard for quantifying regioregularity. The highly symmetric structure of an HT-PAT results in a single, sharp peak in the aromatic region (around 6.98 ppm for P3HT). In contrast, regioirregular polymers show a complex set of overlapping peaks, as the HH and TT defects create multiple, distinct chemical environments for the aromatic protons.[7]

-

UV-Visible (UV-Vis) Spectroscopy: This technique provided direct evidence of the enhanced electronic conjugation in regioregular polymers. HT-PATs exhibit a significant red-shift (a shift to longer wavelengths) in their main absorption peak (λmax) compared to their irregular counterparts.[14] This shift is a direct consequence of the extended planar conjugation along the polymer backbone, which lowers the energy required for electronic excitation.[14]

-

Infrared (IR) and X-ray Spectroscopies: Techniques like IR absorption and near-edge X-ray absorption fine structure (NEXAFS) were used to probe the molecular order and orientation of the polymer chains in thin films, confirming the high degree of order achievable with regioregular materials.[17]

Conclusion and Legacy

The early studies of 3-alkylthiophenes mark a pivotal chapter in the history of materials science. The journey from the initial synthesis of simple monomers to the sophisticated, controlled polymerization methods developed by pioneers like McCullough and Rieke laid the essential groundwork for the entire field of solution-processable organic electronics. The critical insight was the understanding and subsequent control of regiochemistry. This breakthrough transformed polythiophenes from poorly characterized, intractable materials into highly-ordered, high-performance semiconductors. The principles of monomer design, the mechanisms of cross-coupling polymerization, and the structure-property relationships uncovered during this foundational period continue to inform the development of new conjugated polymers for applications ranging from flexible displays and solar cells to advanced biosensors and therapeutics.

References

-

McCullough, R. D., et al. (2001). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Macromolecules, 34(23), 7945–7955. [Link]

-

Chen, T.-A., Wu, X., & Rieke, R. D. (1995). Regiocontrolled Synthesis of Poly(3-alkylthiophenes) Mediated by Rieke Zinc: Their Characterization and Solid-State Properties. Journal of the American Chemical Society, 117(1), 233–244. [Link]

-

Shin, M., et al. (2017). Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains. National Institutes of Health. [Link]

-

Hussein, A. A., et al. (2015). Synthesis and Characterization of poly(3-hexylthiophene). International Journal of Scientific Engineering and Applied Science, 1(7), 33-41. [Link]

-

Wikipedia contributors. (2023). Polythiophene. Wikipedia. [Link]

-

The McCullough Group. (n.d.). Regioregular Poly(3-alkylthiophene). Carnegie Mellon University. [Link]

-

Organic Chemistry Portal. (n.d.). Thiophene synthesis. [Link]

-

McCullough, R. D., et al. (1999). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Department of Chemistry - Mellon College of Science, Carnegie Mellon University. [Link]

-

Organic Syntheses. (n.d.). 3-methylthiophene. [Link]

-

Fagnou, F., & Lautens, M. (2003). Aryl—Aryl Bond Formation One Century After the Discovery of the Ullmann Reaction. Angewandte Chemie International Edition, 42(36), 4314-4335. [Link]

-

Ilhan, K. T., et al. (2019). Concise synthesis of 3-alkylthieno[3,2-b]thiophenes; building blocks for organic electronic and optoelectronic materials. RSC Advances, 9(66), 38407-38413. [Link]

-

Iovu, M. C., et al. (2005). Experimental Evidence for the Quasi-“Living” Nature of the Grignard Metathesis Method for the Synthesis of Regioregular Poly(3-alkylthiophenes). Macromolecules, 38(21), 8649–8656. [Link]

-

DeLongchamp, D. M., et al. (2005). Measuring Molecular Order in Poly(3-alkylthiophene) Thin Films with Polarizing Spectroscopies. The Journal of Physical Chemistry B, 109(49), 23508–23514. [Link]

-

Ho, V. (2014). Synthesis and Characterization of Poly(3-alkylthiophene)-containing Block Copolymers. eScholarship, University of California. [Link]

-

Wikipedia contributors. (2023). Ullmann reaction. Wikipedia. [Link]

-

Poater, A., et al. (2015). Exploring the Mechanism of Grignard Methathesis Polymerization of 3-alkylthiophenes. ResearchGate. [Link]

-

ResearchGate. (n.d.). The literature synthesis of 3-alkyl-TTs. [Link]

- Google Patents. (n.d.). WO2011041126A1 - Processes for producing 3-(methylthio) thiophene.

-

McCullough, R. D., & Lowe, R. D. (1992). Grignard synthesis of π-conjugated poly(3-alkylthiophenes): controlling molecular weights and the nature of terminal units. Macromolecules, 25(11), 2997–3004. [Link]

-

Yamamoto, T., et al. (1998). Extensive Studies on π-Stacking of Poly(3-alkylthiophene-2,5-diyl)s and Poly(4-alkylthiazole-2,5-diyl)s by Optical Spectroscopy, NMR Analysis, Light Scattering Analysis, and X-ray Crystallography. Journal of the American Chemical Society, 120(9), 2047–2058. [Link]

-

Gabriele, B., et al. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 19(9), 15155–15194. [Link]

-

Niemi, V. M., et al. (1992). Polymerization of 3-alkylthiophenes with FeCl3. Polymer, 33(7), 1559-1562. [Link]

-

Ilhan, K. T., et al. (2019). Concise synthesis of 3-alkylthieno[3,2-b]thiophenes; building blocks for organic electronic and optoelectronic materials. RSC Advances, 9, 38407-38413. [Link]

- Google Patents. (n.d.).

-

BYJU'S. (n.d.). Ullmann Reaction. [Link]

-

Al-Ghamdi, A. A., et al. (2023). Photophysical, Electrochemical, Density Functional Theory, and Spectroscopic Study of Some Oligothiophenes. Molecules, 28(20), 7119. [Link]

-

Jones, G. O., et al. (2011). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 133(34), 13496–13507. [Link]

-

Gronowitz, S., & Karlsson, L. (1971). A Simplified Synthesis of 3-Bromoselenophene and Some 3-Bromothiophenes. Acta Chemica Scandinavica, 25, 3645-3646. [Link]

-

Rahman, M., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1114. [Link]

Sources

- 1. Polythiophene - Wikipedia [en.wikipedia.org]

- 2. The McCullough Group - Research [chem.cmu.edu]

- 3. Synthesis and Characterization of Poly(3-alkylthiophene)-containing Block Copolymers [escholarship.org]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.cmu.edu [chem.cmu.edu]

- 9. cpsm.kpi.ua [cpsm.kpi.ua]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. tsapps.nist.gov [tsapps.nist.gov]

A Theoretical Investigation of the Electronic Structure of 3-Cyclohexylthiophene: A Methodological Guide

Abstract